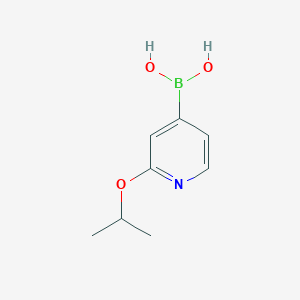
1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone
Übersicht
Beschreibung
“1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2/c1-7-12(15)11(8(2)14)9-5-3-4-6-10(9)13-7/h3-6,15H,1-2H3 . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Analysis
Research into similar quinoline derivatives has focused on their synthesis and structural analysis, aiming to explore their potential applications. For instance, studies have detailed the synthesis of novel quinoline derivatives and analyzed their structures using various techniques, such as Density Functional Theory (DFT) calculations, to investigate their equilibrium geometry, electronic structure, and optical properties. These foundational studies lay the groundwork for understanding the chemical behavior and potential applications of quinoline compounds in various fields (S. A. Halim & M. Ibrahim, 2017).
Antimicrobial and Antifungal Applications
Quinoline derivatives have shown promising antimicrobial and antifungal activities. Research on novel metal complexes of ligands based on quinoline structures has indicated that these compounds can be more effective than the ligand alone in combating fungal infections. This suggests potential applications of quinoline derivatives, including 1-(3-Hydroxy-2-methylquinolin-4-yl)ethanone, in developing new antifungal agents (H. D. Raj & Y. Patel, 2015).
Antioxidant and Antidiabetic Agents
The antioxidant and antidiabetic potentials of quinoline derivatives have been a subject of interest. Studies have synthesized novel chloroquinoline derivatives and evaluated their antioxidant activities, demonstrating their ability to reduce high glucose levels in the human body. Such findings suggest the potential use of this compound in managing oxidative stress and diabetes, highlighting the versatility of quinoline compounds in therapeutic applications (S. Murugavel et al., 2017).
Anticancer Activity
The exploration of quinoline derivatives for anticancer activity has led to the identification of compounds with significant antiproliferative effects. By synthesizing and evaluating the cytotoxic activities of various quinoline-based compounds, researchers have uncovered promising candidates for developing new anticancer drugs. These studies underscore the potential of quinoline derivatives, including this compound, in cancer research and treatment strategies (Nancy Talaat et al., 2022).
Eigenschaften
IUPAC Name |
1-(3-hydroxy-2-methylquinolin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-12(15)11(8(2)14)9-5-3-4-6-10(9)13-7/h3-6,15H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOLGCZLACTJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744471 | |
| Record name | 1-(3-Hydroxy-2-methylquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345515-22-1 | |
| Record name | 1-(3-Hydroxy-2-methylquinolin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


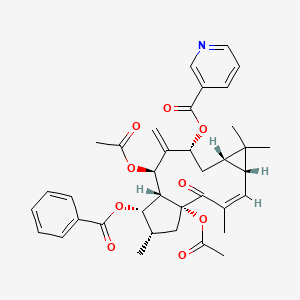

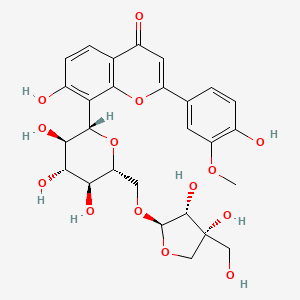
![(2S)-2-[(2R,3S,4R,5R,6R)-5-ethyl-6-[(2R,3R,4S,6R)-6-[(2R,3R,5S)-5-[(2R,3R,5S)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxybutyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B3027507.png)
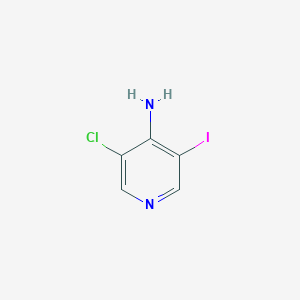

![tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B3027513.png)

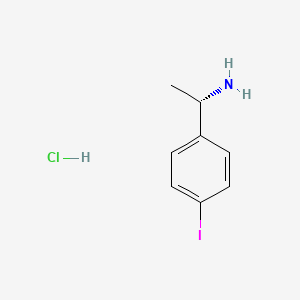

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)


